molecular formula C7H6Cl2N2O B13580584 2-Amino-1-(4,6-dichloropyridin-3-yl)ethan-1-one

2-Amino-1-(4,6-dichloropyridin-3-yl)ethan-1-one

Katalognummer: B13580584
Molekulargewicht: 205.04 g/mol
InChI-Schlüssel: CWEFOLGVVLJVPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(4,6-dichloropyridin-3-yl)ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group and two chlorine atoms attached to a pyridine ring, along with an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4,6-dichloropyridin-3-yl)ethan-1-one typically involves the reaction of 4,6-dichloropyridine with an appropriate amine under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the chlorine atoms on the pyridine ring are replaced by an amino group. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(4,6-dichloropyridin-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(4,6-dichloropyridin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(4,6-dichloropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of certain biological pathways, which can have therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-1-(4,6-dichloropyridin-3-yl)ethan-1-one is unique due to the presence of both an amino group and two chlorine atoms on the pyridine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C7H6Cl2N2O

Molekulargewicht

205.04 g/mol

IUPAC-Name

2-amino-1-(4,6-dichloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H6Cl2N2O/c8-5-1-7(9)11-3-4(5)6(12)2-10/h1,3H,2,10H2

InChI-Schlüssel

CWEFOLGVVLJVPY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CN=C1Cl)C(=O)CN)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.